molecular formula C10H21NO3 B2996734 tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate CAS No. 1354227-36-3

tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B2996734
CAS No.: 1354227-36-3
M. Wt: 203.282
InChI Key: OXVUGSGNURZEOU-SFYZADRCSA-N
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Description

tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate: is an organic compound with the molecular formula C10H21NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxypropyl group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential use in enzyme inhibition studies.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored as a potential prodrug for delivering active pharmaceutical ingredients.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate typically involves multi-step reactions. A common synthetic route includes the following steps:

    Synthesis of Amino Acid Derivatives: The process begins with the synthesis of amino acid derivatives using appropriate starting materials.

    Nucleophilic Substitution Reaction: Under alkaline conditions, a nucleophilic substitution reaction is carried out to introduce the tert-butyl and ethyl groups.

    Protection and Deprotection Steps: The hydroxy group is protected and deprotected at various stages to ensure the desired functional groups are correctly positioned.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted carbamates.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-[(1S,2R)-1-benzyl-2-hydroxy-propyl]carbamate
  • tert-Butyl N-[(1S,2R)-1-methyl-2-hydroxy-propyl]carbamate
  • tert-Butyl N-[(1S,2R)-1-phenyl-2-hydroxy-propyl]carbamate

Comparison:

    tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate: is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets.

  • The benzyl and phenyl derivatives may exhibit different steric and electronic effects, leading to variations in their chemical behavior and biological activity.
  • The methyl derivative is smaller and may have different solubility and reactivity profiles compared to the ethyl derivative.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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